molecular formula C17H17Cl2FN2O2S B4366135 1-(2,5-DICHLOROBENZENESULFONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE

1-(2,5-DICHLOROBENZENESULFONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE

Cat. No.: B4366135
M. Wt: 403.3 g/mol
InChI Key: BTKJDYCVDWLPMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a dichlorophenyl group, a sulfonyl group, and a fluorobenzyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(2,5-DICHLOROBENZENESULFONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichlorobenzenesulfonyl chloride and 3-fluorobenzylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 2,5-dichlorobenzenesulfonyl chloride reacts with 3-fluorobenzylamine in the presence of a base to form the desired product. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or fluorobenzyl groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-DICHLOROBENZENESULFONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(2,5-Dichlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine can be compared with other similar compounds, such as:

    1-[(2,5-Dichlorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine: This compound has a nitrophenyl group instead of a fluorobenzyl group, leading to different chemical and biological properties.

    1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine: This compound has a fluorobenzyl group in a different position, which may affect its reactivity and biological activity.

The uniqueness of 1-(2,5-DICHLOROBENZENESULFONYL)-4-[(3-FLUOROPHENYL)METHYL]PIPERAZINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)sulfonyl-4-[(3-fluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2FN2O2S/c18-14-4-5-16(19)17(11-14)25(23,24)22-8-6-21(7-9-22)12-13-2-1-3-15(20)10-13/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKJDYCVDWLPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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